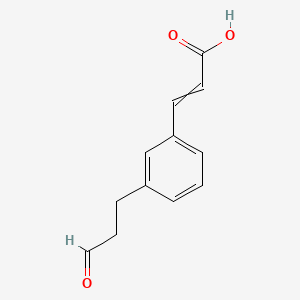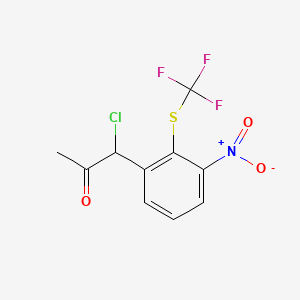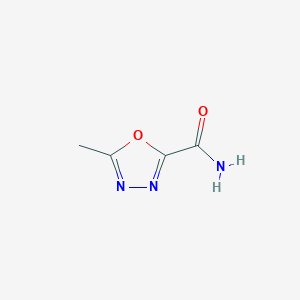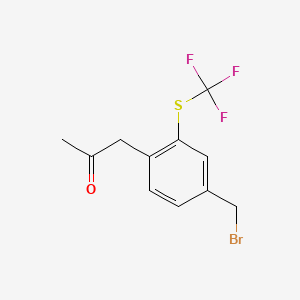
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and propanone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the propan-2-one moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thiolation reactions, followed by purification steps to ensure the desired product’s purity. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to modify the trifluoromethylthio group.
Addition Reactions: The propan-2-one moiety can participate in addition reactions with nucleophiles, leading to the formation of alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group can modulate the compound’s lipophilicity and binding affinity. These interactions can lead to changes in the activity of target proteins and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)ethanone
Uniqueness
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethylthio groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C11H10BrF3OS |
|---|---|
Poids moléculaire |
327.16 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-7(16)4-9-3-2-8(6-12)5-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
Clé InChI |
HNLRYBZDIZHEQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)CBr)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


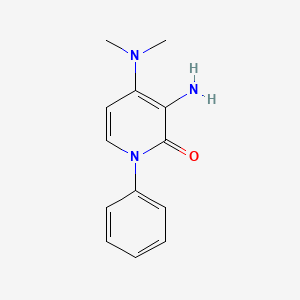


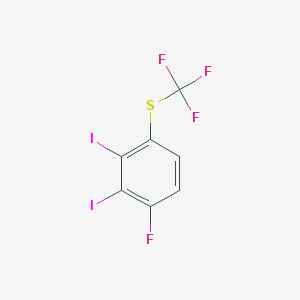
![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)
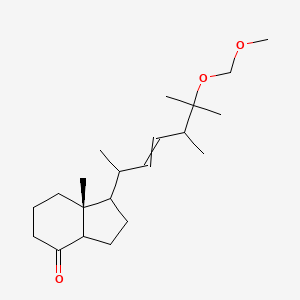
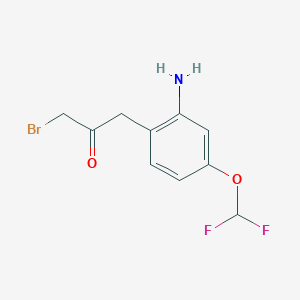


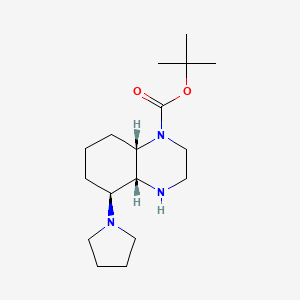
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)
